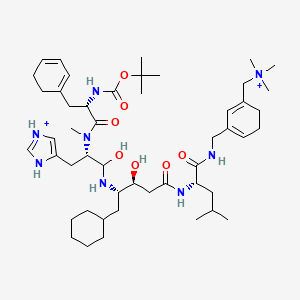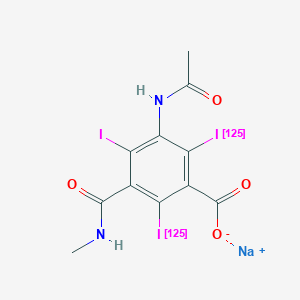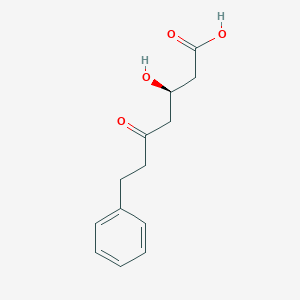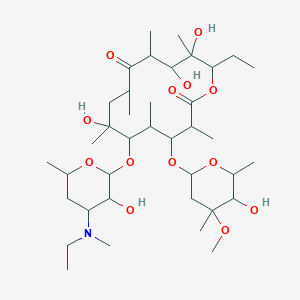![molecular formula C70H92IN17O14 B10774430 [125I]cetrorelix](/img/structure/B10774430.png)
[125I]cetrorelix
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[125I]cetrorelix is a radiolabeled derivative of cetrorelix, a synthetic decapeptide that acts as a gonadotropin-releasing hormone antagonist. Cetrorelix is primarily used in assisted reproductive technology to prevent premature ovulation by inhibiting the release of luteinizing hormone and follicle-stimulating hormone . The radiolabeling with iodine-125 allows for the tracking and imaging of the compound in biological systems, making it useful in various research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cetrorelix involves solid-phase peptide synthesis techniques. The process typically starts with Fmoc-Linker-MBHA-Resin as the starting material. Amino acids with Fmoc-protecting groups are sequentially added using condensing agents like HBTU/HOBT or DIC/HOBT . After the peptide chain is assembled, acetylation is performed, followed by deprotection and cleavage from the resin. The crude peptide is then purified using chromatographic techniques such as C18 or C8 columns .
Industrial Production Methods
Industrial production of cetrorelix follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale chromatographic systems ensures high yield and purity. The final product is often lyophilized to obtain cetrorelix acetate or trifluoroacetate .
化学反应分析
Types of Reactions
Cetrorelix undergoes various chemical reactions, including:
Oxidation: Cetrorelix is relatively stable under oxidative conditions but can undergo mild oxidation.
Reduction: Reduction reactions are not commonly associated with cetrorelix due to its peptide nature.
Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide can be used under neutral conditions.
Substitution: Various reagents can be used depending on the specific amino acid targeted for substitution.
Major Products
The major products formed from these reactions are typically modified peptides with altered biological activity. For example, oxidation may lead to the formation of sulfoxides or sulfones if methionine residues are present .
科学研究应用
[125I]cetrorelix has several scientific research applications:
Chemistry: Used as a tracer in radiolabeling studies to understand peptide interactions and stability.
Biology: Helps in studying the distribution and localization of gonadotropin-releasing hormone receptors in tissues.
Medicine: Utilized in diagnostic imaging to track the biodistribution of cetrorelix in patients undergoing treatment for hormone-sensitive conditions.
作用机制
Cetrorelix exerts its effects by binding to gonadotropin-releasing hormone receptors on pituitary cells, thereby inhibiting the release of luteinizing hormone and follicle-stimulating hormone . This suppression prevents premature ovulation in women undergoing controlled ovarian stimulation. The molecular targets include the gonadotropin-releasing hormone receptors, and the pathways involved are those regulating the release of gonadotropins .
相似化合物的比较
Similar Compounds
Ganirelix: Another gonadotropin-releasing hormone antagonist used in assisted reproductive technology.
Degarelix: Used in the treatment of hormone-sensitive prostate cancer.
Abarelix: Also used for prostate cancer treatment.
Uniqueness
[125I]cetrorelix is unique due to its radiolabeling with iodine-125, which allows for imaging and tracking in biological systems. This feature is not present in other similar compounds like ganirelix or degarelix .
属性
分子式 |
C70H92IN17O14 |
|---|---|
分子量 |
1520.5 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-(125I)iodanylphenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C70H92IN17O14/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+/m1/s1/i71-2 |
InChI 键 |
MVDPNTCYCFVFOX-SZENRQNHSA-N |
手性 SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)[125I])NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)I)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Doxacurium chloride [VANDF]](/img/structure/B10774347.png)
amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol](/img/structure/B10774348.png)


carbamoyl})cyclopentane-1,2-dicarboxylic acid](/img/structure/B10774370.png)

![[(2R)-2-amino-4-(4-heptoxyphenyl)-2-methylbutyl] dihydrogen phosphate](/img/structure/B10774387.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-2-methyl-1-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10774391.png)
![3-[[10,15,20,25,30,35,40-heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid](/img/structure/B10774396.png)

![(3R,5R)-7-[4-(4-fluorophenyl)-2-methyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10774434.png)
![octasodium;3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,55R,56R)-10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoate](/img/structure/B10774440.png)

![5-[[(2S)-2-[[6-(1-adamantylmethylcarbamoyl)1H-indole-5-carbonyl]amino]-3-phenylpropanoyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B10774452.png)
